N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide
Description
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropoxy group attached to a brominated and chlorinated benzamide core
Properties
IUPAC Name |
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-6(13)5-16-14-10(15)8-4-7(12)2-3-9(8)11/h2-4,6H,5,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXKQUKTOLBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CONC(=O)C1=C(C=CC(=C1)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.
Aminopropoxylation: The brominated and chlorinated benzamide is then reacted with 2-aminopropanol under basic conditions to introduce the aminopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The aminopropoxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly acting on specific biological targets.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Conclusion
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in chemistry, biology, and medicine.
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